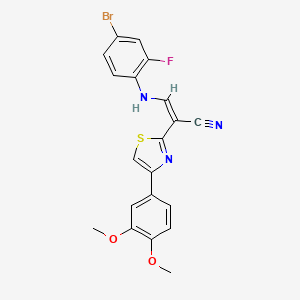![molecular formula C8H16ClNO B3014632 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride CAS No. 2225142-52-7](/img/structure/B3014632.png)
1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2225142-52-7 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 177.67 .Scientific Research Applications
Structural Characterization and Synthesis
- The 7-azabicyclo[2.2.1]heptane nucleus, present in compounds like epibatidine, has been structurally characterized as its hydrochloride salt, showcasing its utility in structural chemistry and heterocyclic compound analysis (Britvin & Rumyantsev, 2017).
- A novel approach to synthesizing 2,4-ethanoproline from 2-azabicyclo[2.2.1]heptane-1-carboxylic acid demonstrates the compound's relevance in developing new synthetic routes and methodologies in organic chemistry (Grygorenko, Komarov, & Cativiela, 2009).
Catalytic Applications
- Hydroxylamines like 7-azabicyclo[2.2.1]heptan-7-ol have shown promise in catalyzing the oxidation of secondary alcohols to ketones, highlighting their potential as catalysts in organic reactions (Toda et al., 2023).
- The compound's use in organocatalytic aldol reactions, particularly in achieving higher selectivity and enantioselectivity, underscores its significance in asymmetric synthesis (Armstrong, Bhonoah, & White, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(7-Azabicyclo[22It is structurally similar to the family of tropane alkaloids , which are known to interact with acetylcholine nicotinic receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Compounds with similar structures, such as tropane alkaloids, are known to act as agonists at acetylcholine nicotinic receptors . This means they bind to these receptors and mimic the action of acetylcholine, triggering a response.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may influence the cholinergic system, which involves neurotransmission mediated by acetylcholine.
Result of Action
As a potential agonist of acetylcholine nicotinic receptors , it could potentially enhance cholinergic neurotransmission, leading to various physiological effects.
properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQGAWZGHSAMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(N1)CC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)
![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)


![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)
![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)